molecular formula C17H20N6O2S B2718617 4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole CAS No. 1903322-10-0

4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole

Cat. No.: B2718617
CAS No.: 1903322-10-0
M. Wt: 372.45
InChI Key: FFEINUIDOPWHST-UHFFFAOYSA-N
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Description

4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole is a complex organic compound with a unique structure that combines several functional groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole typically involves multi-step organic reactions. One common approach is to start with the synthesis of the azetidine ring, followed by the introduction of the triazole and pyrazole moieties. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl chains.

Scientific Research Applications

4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe or inhibitor, allowing researchers to study specific biological pathways and processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, pyrazole-containing molecules, and azetidine-based structures. Examples might include:

  • 1-phenyl-1H-1,2,3-triazole
  • 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole
  • 3-phenylazetidine

Uniqueness

What sets 4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole apart is its combination of these functional groups into a single molecule, providing a unique set of chemical properties and potential applications. This structural complexity allows for a wide range of reactivity and interactions, making it a valuable compound for research and development.

Biological Activity

The compound 4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole is a complex organic molecule that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N6O2SC_{17}H_{20}N_{6}O_{2}S with a molecular weight of 372.45 g/mol. The structure features a triazole ring, an azetidine moiety, and a sulfonyl group linked to a pyrazole derivative. This unique combination enhances its solubility and bioavailability compared to other similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes:

  • Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
  • Introduction of the Azetidine Moiety : Through nucleophilic substitution reactions.
  • Sulfonylation : Attaching the sulfonyl group to the pyrazole ring.

These methods yield high purity and allow for modifications to enhance biological properties.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrazole moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows promising growth inhibitory activity against various bacterial strains with minimal inhibitory concentration (MIC) values reported as low as 4.0 μg/ml .

Enzyme Inhibition

The compound has been identified as an inhibitor of carbonic anhydrase II , an enzyme relevant in treating conditions like glaucoma and obesity. Inhibition studies suggest that this compound can effectively bind to the active site of carbonic anhydrase II, thus interfering with its function .

Anticancer Properties

Preliminary studies indicate that similar triazole-containing compounds exhibit anticancer activities by inducing apoptosis in cancer cells. The specific mechanisms may involve the modulation of cell cycle progression and inhibition of tumor growth .

Case Studies

Several studies have evaluated the biological activity of related compounds:

Compound Name Structure Features Biological Activity
4-Amino-3-(4-methoxybenzyl)-1H-triazoleTriazole ring with amine substitutionInhibitory activity against carbonic anhydrase
5-(4-chlorophenyl)-1H-triazoleSubstituted phenyl ring on triazoleAntimicrobial properties
2-(2-methylthio)-5-nitrotriazoleNitro and thio substituentsAntibacterial activity

These comparisons highlight the diverse biological activities associated with triazole derivatives and underscore the potential for developing new therapeutic agents based on their structural features.

Understanding how 4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-y}-1H-triazole interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies often involve:

  • Molecular Docking : To predict binding affinities and orientations.
  • Enzyme Kinetics : To quantify inhibition rates.

These studies elucidate the mechanisms by which this compound exerts its biological effects.

Properties

IUPAC Name

4-phenyl-1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-12-17(13(2)21(3)19-12)26(24,25)22-9-15(10-22)23-11-16(18-20-23)14-7-5-4-6-8-14/h4-8,11,15H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEINUIDOPWHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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